chemical structure of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
chemical structure of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
The following technical guide details the chemical structure, synthesis, and application of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine , a specialized heterocyclic scaffold.
A Structural & Synthetic Analysis of 2-Aryl-4-Aminothiazoles
Executive Summary
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (CAS: 2442597-65-9) is a substituted thiazole derivative characterized by a 2-aryl-4-amino substitution pattern.[1] Unlike the ubiquitous 2-aminothiazoles (found in drugs like cefdinir or pramipexole), the 4-aminothiazole core is a rarer, chemically distinct isomer that offers unique vectors for hydrogen bonding and pi-stacking in protein binding pockets.
This molecule serves as a critical intermediate in medicinal chemistry, particularly as a "masked" precursor. The 4-nitro group on the phenyl ring functions as a latent aniline (via reduction), allowing for the late-stage introduction of solubilizing groups or kinase-hinge binding motifs.
Chemical Structure & Electronic Properties
2.1 Molecular Architecture
The molecule consists of three distinct pharmacophoric units:
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The Thiazole Core: A 5-membered aromatic heterocycle acting as the central scaffold.[2] The 4-amino group provides a hydrogen bond donor/acceptor pair.
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The 2-Aryl Substituent: A phenyl ring rigidly attached to the C2 position of the thiazole.
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The 3-Methoxy-4-Nitro Motif:
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4-Nitro (-NO2): A strong electron-withdrawing group (EWG) that deactivates the phenyl ring and increases the acidity of the system.
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3-Methoxy (-OCH3): An electron-donating group (EDG) positioned ortho to the nitro group, creating a "push-pull" electronic system that influences the dipole moment and solubility.
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2.2 Physicochemical Data (Calculated)
| Property | Value | Implication |
| Formula | C₁₀H₉N₃O₃S | Core composition |
| MW | 251.26 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~110 Ų | High polar surface area due to Nitro/Amine groups |
| H-Bond Donors | 2 (NH₂) | Critical for active site interaction |
| H-Bond Acceptors | 6 | Includes Nitro O, Methoxy O, Thiazole N |
Synthetic Methodology
The synthesis of 4-aminothiazoles is less trivial than that of 2-aminothiazoles. The standard Hantzsch synthesis (Thiourea +
3.1 Retrosynthetic Analysis
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Target: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine[1]
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Disconnection: C-S and C-N bonds of the thiazole ring.[4]
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Precursors:
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Thioamide: 3-Methoxy-4-nitrothiobenzamide.
- -Halonitrile: Chloroacetonitrile (or Bromoacetonitrile).
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3.2 Protocol: Modified Hantzsch/Davies Synthesis
This protocol describes the condensation reaction to form the thiazole ring.
Reagents:
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3-Methoxy-4-nitrothiobenzamide (1.0 equiv)
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Chloroacetonitrile (1.1 equiv)
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Solvent: DMF or Ethanol
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Base: Triethylamine (Et₃N) or Pyridine (optional, to scavenge HCl)
Step-by-Step Procedure:
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Preparation of Thioamide: If not commercially available, convert 3-methoxy-4-nitrobenzonitrile to the thioamide using Lawesson’s reagent or (NH₄)₂S in methanol.
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S-Alkylation: Dissolve 3-methoxy-4-nitrothiobenzamide in anhydrous DMF (0.5 M concentration). Add Chloroacetonitrile dropwise at room temperature.
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Cyclization: Heat the mixture to 60–80°C for 4–6 hours. The sulfur atom first attacks the methylene of the nitrile, forming an intermediate thioimidate salt.
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Ring Closure: Under basic conditions (or thermal drive), the thioamide nitrogen attacks the nitrile carbon (Thorpe-Ziegler type cyclization), forming the 4-aminothiazole ring.
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Isolation: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow/orange solid.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
3.3 Reaction Mechanism Visualization
The following diagram illustrates the S-alkylation followed by the cyclization to the 4-aminothiazole.
Caption: Synthetic route via condensation of thioamide and chloroacetonitrile.
Structural Characterization (Spectroscopy)
To validate the structure, the following spectral signatures must be confirmed.
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¹H NMR (DMSO-d₆):
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Thiazole C5-H: A distinct singlet around δ 6.3 – 6.8 ppm . This is characteristic of the 4-aminothiazole system (shielded by the amino group).
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Amine (-NH₂): Broad singlet at δ 5.0 – 7.0 ppm (D₂O exchangeable).
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Aromatic Protons: Three protons corresponding to the 1,2,4-substituted benzene ring (approx δ 7.5 – 8.0 ppm).
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Methoxy (-OCH₃): Strong singlet at δ 3.9 – 4.0 ppm .
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IR Spectroscopy:
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NH₂ Stretch: Doublet around 3300–3400 cm⁻¹.
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NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
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Nitrile (Absence): Confirm absence of -CN stretch (~2250 cm⁻¹) to verify cyclization.
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Biological Relevance & Applications
The 2-aryl-4-aminothiazole scaffold is a bioisostere of 2-aminothiazoles and aminopyrazoles, common in kinase inhibitors.
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Kinase Inhibition: The 4-amino group and the thiazole nitrogen (N3) form a donor-acceptor motif capable of binding to the "hinge region" of ATP-binding pockets in kinases (e.g., CDKs, GSK-3β).
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Anti-Infective Agents: Analogs of this scaffold have demonstrated activity against MRSA and M. tuberculosis by inhibiting bacterial cell wall synthesis.
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"Masked" Warhead: The 4-nitro group is a strategic placeholder. In drug development, this molecule is often reduced (using Fe/NH₄Cl or H₂/Pd-C) to the corresponding aniline . The resulting aniline can then be derivatized with acrylamides to form covalent inhibitors targeting Cysteine residues in proteins.
5.1 SAR Logic Flow
Caption: Structural Activity Relationship (SAR) optimization strategies.
Safety & Handling
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Nitroaromatics: Potentially explosive if heated under confinement. Use safety shields during scale-up.
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Thioamides: Often possess a pungent odor and can liberate H₂S under acidic conditions. Work in a well-ventilated fume hood.
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Skin Sensitization: Aminothiazoles are known sensitizers; double-gloving (Nitrile) is recommended.
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen."[2][3] Justus Liebigs Annalen der Chemie, 1889.
- Synthesis of 4-Aminothiazoles: Gewald, K., et al. "Synthesis of 4-aminothiazoles from alpha-halonitriles." Journal for Practical Chemistry, 1973.
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Thiazoles in Medicinal Chemistry: Rouf, A., & Tanyeli, C. "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry, 2015.
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Kinase Inhibitor Scaffolds: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 2019.
